molecular formula C30H27N5O2S B12002265 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide

2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide

Cat. No.: B12002265
M. Wt: 521.6 g/mol
InChI Key: KMQQYVMPOGLWHM-NJZRLIGZSA-N
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Description

2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, a methylphenyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide can be achieved through a multi-step process:

    Formation of the Triazole Ring: The triazole ring is typically synthesized by reacting 4-methoxyphenylhydrazine with 4-methylbenzoyl chloride to form the corresponding hydrazide. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride to form the triazole ring.

    Thioether Formation: The triazole compound is then reacted with a thiolating agent, such as sodium hydrosulfide, to introduce the thioether linkage.

    Condensation Reaction: The final step involves the condensation of the thioether intermediate with 1-naphthaldehyde in the presence of an acid catalyst to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various enzymes, making this compound a candidate for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the methoxyphenyl and methylphenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
  • 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
  • 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxyphenyl and methylphenyl groups, along with the naphthyl group, provides a unique structural framework that can interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C30H27N5O2S

Molecular Weight

521.6 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide

InChI

InChI=1S/C30H27N5O2S/c1-20-11-13-23(14-12-20)29-33-34-30(35(29)24-15-17-25(37-3)18-16-24)38-19-28(36)32-31-21(2)26-10-6-8-22-7-4-5-9-27(22)26/h4-18H,19H2,1-3H3,(H,32,36)/b31-21+

InChI Key

KMQQYVMPOGLWHM-NJZRLIGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C(\C)/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=C(C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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